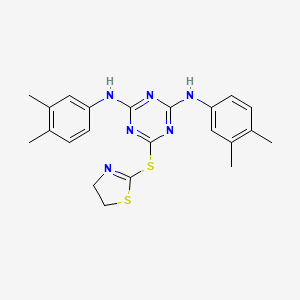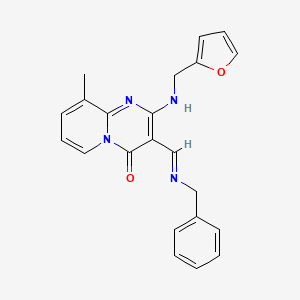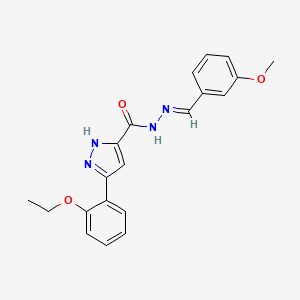
6-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N,N'-bis(3,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a mouthful, but its structure reveals its complexity. Let’s break it down:
Name: 6-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N,N’-bis(3,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine
IUPAC Name: 2,4-Diamino-6-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N,N’-bis(3,4-dimethylphenyl)-1,3,5-triazine
Molecular Formula: C₂₄H₂₄N₆S₂
This compound combines a triazine core with a thiazole ring and aromatic substituents
Preparation Methods
Synthetic Routes::
Thiazole Synthesis: The thiazole ring can be synthesized via cyclization of 2-aminothiophenol with α-haloketones or α-haloesters.
Triazine Formation: The triazine core can be prepared through condensation reactions between cyanuric chloride and primary amines.
Sulfide Linkage: The sulfur atom bridges the thiazole and triazine moieties.
Industrial Production:: While industrial-scale production details are proprietary, laboratories typically employ multistep syntheses, optimizing yields and purity.
Chemical Reactions Analysis
Oxidation: The sulfide linkage can undergo oxidation to form a sulfoxide or sulfone.
Reduction: Reduction of the triazine ring can yield various intermediates.
Substitution: Aromatic substitution reactions modify the phenyl groups.
Reagents and Conditions: Specific reagents depend on the desired modifications.
Scientific Research Applications
Medicine: Investigated as potential antitumor agents due to its unique structure.
Chemistry: Used in organic synthesis as a building block.
Biology: Studied for its interactions with biomolecules.
Mechanism of Action
Targets: Likely interacts with cellular proteins or enzymes.
Pathways: Further research needed to elucidate specific pathways.
Comparison with Similar Compounds
Similar Compounds: Other triazine-based compounds, such as melamine and atrazine.
Uniqueness: The combination of thiazole and triazine sets it apart.
Properties
Molecular Formula |
C22H24N6S2 |
|---|---|
Molecular Weight |
436.6 g/mol |
IUPAC Name |
6-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-2-N,4-N-bis(3,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C22H24N6S2/c1-13-5-7-17(11-15(13)3)24-19-26-20(25-18-8-6-14(2)16(4)12-18)28-21(27-19)30-22-23-9-10-29-22/h5-8,11-12H,9-10H2,1-4H3,(H2,24,25,26,27,28) |
InChI Key |
LFHVIKTXGOMZBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)SC3=NCCS3)NC4=CC(=C(C=C4)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-[2-hydroxy-3-(4-nitrophenoxy)propyl]piperazine-1-carboxylate](/img/structure/B11659479.png)
![N,N'-bis(3,4-dimethylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide](/img/structure/B11659486.png)
![(6Z)-6-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-iodo-5-methoxybenzylidene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11659498.png)
![N-[(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]-4-fluorobenzamide](/img/structure/B11659506.png)


![N'-[(E)-{4-[(2-cyanobenzyl)oxy]phenyl}methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide](/img/structure/B11659514.png)
![(2E)-2-cyano-3-(3,4-dimethoxyphenyl)-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B11659524.png)
![N-[(5Z)-4-benzyl-2-phenyl-3-thioxo-1,2,4-thiadiazolidin-5-ylidene]-N'-phenylbenzenecarboximidamide](/img/structure/B11659525.png)

![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11659547.png)
![8-[(2-hydroxyethyl)amino]-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B11659557.png)
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-ethylphenyl)methylidene]acetohydrazide](/img/structure/B11659563.png)

